Diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 219.71 g/mol. It is categorized under bioactive small molecules, primarily used in scientific research and biochemical applications. The compound is identified by its CAS number 95630-76-5, indicating its unique classification in chemical databases.
The compound is sourced from various suppliers specializing in biochemical reagents, including Aladdin Scientific and Chemical Book, which confirm its status as a research chemical intended for laboratory use rather than medical applications . It falls within the category of amino acids and derivatives, specifically those exhibiting bicyclic structures that contribute to their unique chemical properties.
The synthesis of diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride typically involves several steps:
The yield of this synthesis process can reach up to 95%, indicating a high efficiency of the reaction conditions employed . The precise control of reaction parameters such as temperature, pressure, and time are critical for optimizing yield and purity.
Diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride features a bicyclic structure characterized by its unique arrangement of carbon atoms that form a heptane ring system. The structure can be represented as follows:
Diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride participates in various chemical reactions typical for amino acids and esters:
These reactions are crucial for its applications in organic synthesis and medicinal chemistry.
The mechanism of action for diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors due to its amino group and bicyclic structure:
These properties are essential for handling and storage procedures in laboratory settings.
Diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride finds applications primarily in scientific research:
This compound exemplifies the intersection of organic chemistry and biological research, highlighting its significance in advancing scientific knowledge and therapeutic development.
The bicyclo[2.2.1]heptane framework serves as a privileged molecular scaffold in medicinal chemistry due to its dual conformational rigidity and spatial mimicry of peptide turn structures. This ethyl ester hydrochloride derivative (CAS 95630-76-5) features a locked geometry that enforces precise three-dimensional positioning of its amino and carboxylate functional groups. The norbornane-type structure significantly reduces rotational freedom compared to linear amino acids, thereby enabling precise control over pharmacophore presentation in drug-receptor interactions [6]. The scaffold's bridgehead carbons create a characteristic V-shaped topography that effectively mimics the spatial orientation observed in bioactive natural products targeting neurological receptors [8].
Table 1: Key Molecular Properties of diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈ClNO₂ |
| Molecular Weight | 219.71 g/mol |
| Exact Mass | 219.102 g/mol |
| Hydrogen Bond Donors | 2 (amine + hydrochloride) |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
| IUPAC Name | ethyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride |
| Canonical SMILES | CCOC(=O)C1C2CCC(C2)C1N.Cl |
The hydrochloride salt form (CAS 95630-76-5) enhances crystallinity and stability, with a characteristic melting point of 187-188°C [6]. This crystalline behavior facilitates purification and handling in multistep syntheses. The presence of both hydrogen bond donor (amine hydrochloride) and acceptor (ester carbonyl) groups within a constrained 5-6Å distance makes this scaffold particularly valuable for designing enzyme inhibitors where precise distance constraints between functional groups determine biological activity [5].
The diendo stereochemical designation (specifically (1S,2S,3R,4R) denotes both the amino and ester substituents occupy endo positions relative to the longer bridge of the bicyclic system. This configuration creates a distinctive syn-facial orientation where functional groups protrude toward the same face of the molecule, enabling bidentate coordination to metal centers or simultaneous hydrogen bonding with biological targets [4]. The spatial proximity between the protonated amine and ester carbonyl (approximately 2.3Å closer than in diexo isomers) significantly impacts both reactivity and biological interactions [7].
Table 2: Stereochemical and Functional Comparison of Norbornane Amino Acid Derivatives
| Characteristic | diendo Isomer | diexo Isomer |
|---|---|---|
| CAS Number (free base) | 95630-77-6 | 95630-75-4 |
| Functional Group Orientation | Syn-facial | Anti-facial |
| Hydrogen Bonding Capacity | Intramolecular H-bond possible | No intramolecular H-bond |
| Molecular Formula (HCl salt) | C₁₀H₁₈ClNO₂ | C₁₀H₁₈ClNO₂ |
| Steric Environment | Partially shielded amine | Fully exposed amine |
| Synthetic Accessibility | Higher yield in catalytic hydrogenation | Requires specific protecting groups |
This stereoelectronic profile critically influences synthetic applications: the diendo configuration demonstrates 15-20% faster acylation kinetics at the amine nitrogen compared to diexo analogs due to reduced steric hindrance from the endo-oriented carboxylate [5]. The hydrochloride salt of the diendo isomer (CAS 95630-76-5) exhibits greater water solubility (>37% higher at 25°C) than corresponding diexo derivatives, enhancing its utility in aqueous-phase reactions [7]. These configurational advantages explain its preferential selection for creating conformationally constrained peptidomimetics targeting proteases and GPCRs.
Early synthetic approaches to bicyclic β-amino acids relied on Diels-Alder cycloadditions of cyclopentadiene with acrylic acid derivatives, producing racemic mixtures with poor diendo/diexo selectivity (<2:1 ratio). The development of asymmetric catalytic hydrogenation in the 1990s marked a revolutionary advancement, enabling production of enantiomerically pure (>98% ee) diendo isomers through chiral rhodium complexes [3]. Contemporary synthesis employs a three-step sequence: (1) stereoselective Diels-Alder reaction using chiral acrylate auxiliaries, (2) palladium-catalyzed amination with precise stereochemical control, and (3) hydrochloride salt formation to enhance stability [8].
The current commercial availability of enantiopure material (e.g., 98% purity at $170/100mg) reflects manufacturing optimizations that have reduced production costs by 40% since 2010 [2]. Modern routes achieve overall yields >65% through regiospecific amination strategies that exploit the norbornene double bond's curvature-induced polarization. The ethyl ester functionality specifically addresses stability concerns observed in methyl ester analogs, which demonstrated partial racemization during extended storage [4]. These synthetic advances have positioned this diendo hydrochloride derivative as a benchmark building block for constrained peptide design.
Table 3: Evolution of Synthetic Approaches to diendo-3-Aminonorbornane Derivatives
| Synthetic Era | Key Methodology | diendo:diexo Ratio | Max Yield | Enantioselectivity |
|---|---|---|---|---|
| Pre-1990 (Classical) | Thermal Diels-Alder | 1.8:1 | 32% | Racemic |
| 1990-2010 (Transitional) | Chiral auxiliary-mediated | 19:1 | 51% | 88% ee |
| 2010-Present (Modern) | Asymmetric hydrogenation | >200:1 | 67% | >99% ee |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2